5-bromo-N-methyl-N-(oxolan-3-yl)pyrazin-2-amine
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Overview
Description
5-bromo-N-methyl-N-(oxolan-3-yl)pyrazin-2-amine is an organic compound that features a bromine atom, a methyl group, and an oxolan-3-yl group attached to a pyrazin-2-amine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methyl-N-(oxolan-3-yl)pyrazin-2-amine typically involves the following steps:
Methylation: The addition of a methyl group to the nitrogen atom.
Oxolan-3-yl Group Addition: The attachment of the oxolan-3-yl group to the nitrogen atom.
These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-methyl-N-(oxolan-3-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazin-2-amine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution can result in a wide range of functionalized derivatives.
Scientific Research Applications
5-bromo-N-methyl-N-(oxolan-3-yl)pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties and as a building block for drug development.
Biochemistry: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds used in various industrial processes.
Mechanism of Action
The mechanism by which 5-bromo-N-methyl-N-(oxolan-3-yl)pyrazin-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine
- 5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine
Uniqueness
5-bromo-N-methyl-N-(oxolan-3-yl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazin-2-amine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications that similar compounds may not fulfill.
Properties
IUPAC Name |
5-bromo-N-methyl-N-(oxolan-3-yl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-13(7-2-3-14-6-7)9-5-11-8(10)4-12-9/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZHXWWBAOLFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOC1)C2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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